molecular formula C3H6N2O B1199307 Methylvinylnitrosamine CAS No. 4549-40-0

Methylvinylnitrosamine

Cat. No.: B1199307
CAS No.: 4549-40-0
M. Wt: 86.09 g/mol
InChI Key: AWZVYNHQGTZJIH-UHFFFAOYSA-N
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Description

Methylvinylnitrosamine, also known as N-Methyl-N-nitrosovinylamine, is a chemical compound with the molecular formula C3H6N2O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Methylvinylnitrosamine can be synthesized through several methods. One common synthetic route involves the reaction of N-methylvinylamine with nitrous acid. The reaction conditions typically require a controlled temperature and acidic environment to facilitate the formation of the nitrosamine group. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

Methylvinylnitrosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing compounds.

    Reduction: Reduction reactions can convert the nitrosamine group into amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Methylvinylnitrosamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound to study nitrosamine reactivity.

    Biology: Researchers study its effects on biological systems to understand its carcinogenic potential.

    Medicine: It is used in studies related to cancer research to investigate the mechanisms of nitrosamine-induced carcinogenesis.

    Industry: The compound is used in the development of certain industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methylvinylnitrosamine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The molecular targets and pathways involved include DNA alkylation and the activation of oncogenes .

Comparison with Similar Compounds

Methylvinylnitrosamine can be compared with other nitrosamines such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. While all these compounds share the nitrosamine group, this compound is unique due to its vinyl group, which influences its reactivity and biological effects. Similar compounds include:

Properties

IUPAC Name

N-ethenyl-N-methylnitrous amide
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InChI

InChI=1S/C3H6N2O/c1-3-5(2)4-6/h3H,1H2,2H3
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InChI Key

AWZVYNHQGTZJIH-UHFFFAOYSA-N
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Canonical SMILES

CN(C=C)N=O
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Molecular Formula

C3H6N2O
Record name N-NITROSOMETHYLVINYLAMINE
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Molecular Weight

86.09 g/mol
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Physical Description

N-nitrosomethylvinylamine is a very volatile yellow liquid. (NTP, 1992), Yellow liquid; [HSDB]
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Boiling Point

117 to 118 °F at 30 mmHg (NTP, 1992), 47 °C
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Solubility

30000 ppm at 77 °F (NTP, 1992), Soluble in water (3%), Soluble in organic solvents and lipids
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Vapor Pressure

8.96 [mmHg]
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Color/Form

Yellow liquid

CAS No.

4549-40-0
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Record name N-Nitroso-N-methylvinylamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylvinylnitrosamine
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